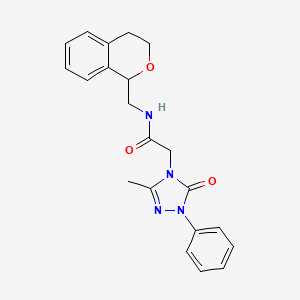

![molecular formula C18H25N3O B5578277 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- This compound is a part of the quinolinone family, known for various pharmacological activities. Similar compounds, like those studied by Bromidge et al. (2010), focus on serotonin reuptake inhibition and 5-HT1 receptor antagonism, showing the potential of quinolinones in neurological applications (Bromidge et al., 2010).

Synthesis Analysis

- Compounds in this class are often synthesized for their potential pharmacological effects. For example, Tominaga et al. (1984) synthesized various (1-piperazinyl)-2(1H)-quinolinone derivatives and examined them for inotropic activities (Tominaga et al., 1984).

Molecular Structure Analysis

- The molecular structure of quinolinone derivatives is pivotal in their biological activity. Zhao et al. (2000) explored the structure-activity relationship of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives, highlighting the importance of molecular structure in defining pharmacological properties (Zhao et al., 2000).

Chemical Reactions and Properties

- Chemical properties, such as reactivity and binding affinities, play a crucial role. Kikuchi et al. (1995) studied a derivative of this compound, focusing on its interaction with dopamine receptors, demonstrating its complex chemical behavior (Kikuchi et al., 1995).

Physical Properties Analysis

- Physical properties like solubility and melting point are vital for its application in pharmacology. Studies like those by Patel and Vohra (2006) on similar quinolinol derivatives provide insights into these aspects (Patel & Vohra, 2006).

Chemical Properties Analysis

- The compound's chemical properties, such as stability and reactivity, are crucial for its efficacy and safety. The work by Desai et al. (2017) on quinolone-3-carbaldehyde derivatives can shed light on the chemical properties typical of this compound class (Desai et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research on quinolone derivatives, similar in structure to 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol, has shown a broad spectrum of antibacterial activities. These compounds have been studied for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, fluoroquinolone derivatives with piperazinyl groups have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activities against a range of bacterial pathogens. The structure-activity relationship studies suggest that specific substitutions on the quinolone ring and piperazine moiety can significantly influence antibacterial potency and spectrum (Srinivasan et al., 2010; Foroumadi et al., 2007).

Neuroleptic Drug Development

Quinolinone derivatives have also been explored for their potential in neuroleptic drug development. Specifically, derivatives featuring the 4-phenyl-1-piperazinyl moiety have shown potent antimethamphetamine activity and anti-epinephrine potency in animal models. These findings indicate the potential of quinolinone derivatives in the treatment of disorders related to dopamine dysregulation, suggesting a promising avenue for the development of novel neuroleptic drugs (Banno et al., 1988).

Antimalarial Exploration

Though not directly related to 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol, studies on quinolone derivatives have also touched on potential antimalarial activities. Synthesis and screening of quinolone derivatives, including those with modifications to the piperazine ring, have been conducted to assess their efficacy against malaria parasites. However, results have indicated a need for further optimization, as initial compounds showed limited activity, highlighting the challenges and opportunities in developing quinolone-based antimalarials (Nasr et al., 1978).

Pharmacokinetic and Pharmacodynamic Evaluation

Quinolone derivatives have been synthesized for detailed pharmacokinetic and pharmacodynamic evaluations, including studies on their solubility, distribution, metabolism, and excretion. These studies are crucial for understanding the potential therapeutic applications of quinolone compounds and for optimizing their pharmacological profiles for clinical use (Wang et al., 1995).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[(4-ethylpiperazin-1-yl)methyl]-2,6-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-4-20-7-9-21(10-8-20)12-16-14(3)19-17-6-5-13(2)11-15(17)18(16)22/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBAOTXYSGFTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

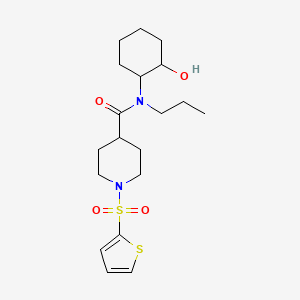

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

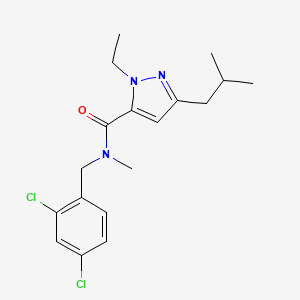

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)